molecular formula C20H27FN2O5 B6787161 N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6787161
M. Wt: 394.4 g/mol
InChI Key: AUQMJJAUSACAAQ-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O5/c21-15-2-3-17(18(12-15)28-16-4-9-25-10-5-16)22-19(24)23-7-11-27-20(13-23)6-1-8-26-14-20/h2-3,12,16H,1,4-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMJJAUSACAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CCO2)C(=O)NC3=C(C=C(C=C3)F)OC4CCOCC4)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps. One common method includes the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . This reaction involves the use of formaldehyde and a suitable alkene in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require elevated temperatures, while reduction reactions often occur at lower temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism by which N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-fluoro-2-(oxan-4-yloxy)phenyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide stands out due to its combination of a spirocyclic structure and a fluoro-phenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

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